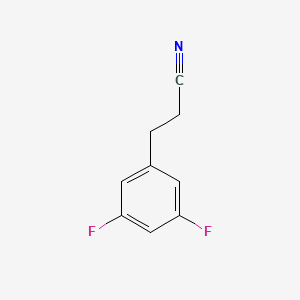
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutane ring with a carbonitrile group
Preparation Methods
The synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the trifluoromethylation of cyclobutane precursors using reagents like TMSCF3 and fluoride sources .
Chemical Reactions Analysis
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups like amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common reagents used in these reactions include oxidizing agents, reducing agents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the pyridine ring can interact with various biological receptors. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated pyridines and cyclobutane derivatives. Compared to these compounds, 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are 1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile and 3-(trifluoromethyl)cyclobutane-1-carboxylic acid .
Properties
Molecular Formula |
C11H9F3N2 |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)8-3-1-6-16-9(8)10(7-15)4-2-5-10/h1,3,6H,2,4-5H2 |
InChI Key |
RTNRKZNCTQDWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=CC=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



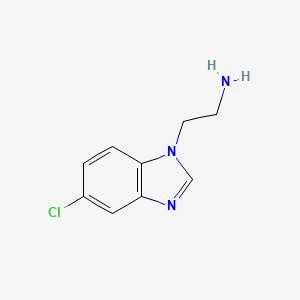

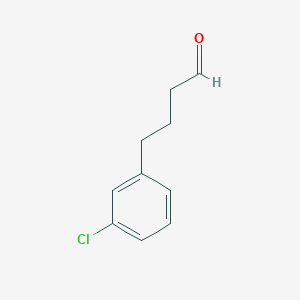
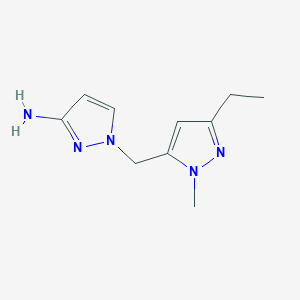
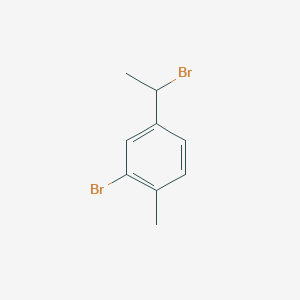

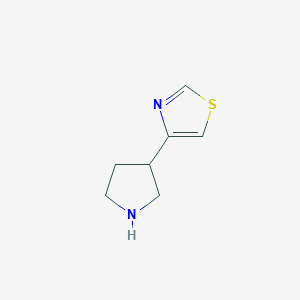
![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)

![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)

